Cas no 2137572-10-0 (2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine)

2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine is a fluorinated amine derivative featuring a thiophene methoxy substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, combining fluorine atoms with a heterocyclic thiophene moiety. The presence of fluorine enhances metabolic stability and bioavailability, while the thiophene group offers potential for π-stacking interactions, making it a valuable intermediate in drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound is typically used in research settings for the synthesis of novel therapeutic agents, particularly in CNS and enzyme inhibition studies.
2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine structure
2137572-10-0 structure
Product name:2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine
CAS No:2137572-10-0
MF:C8H11F2NOS
MW:207.240847826004
CID:5297031

2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
    • 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine
    • Inchi: 1S/C8H11F2NOS/c9-8(10,5-11)6-12-4-7-2-1-3-13-7/h1-3H,4-6,11H2
    • InChI Key: KIPVBPZZQILINL-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1COCC(CN)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 157
  • XLogP3: 1
  • Topological Polar Surface Area: 63.5

2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788094-10.0g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
10.0g
$4545.0 2025-02-22
Enamine
EN300-788094-0.1g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
0.1g
$930.0 2025-02-22
Enamine
EN300-788094-2.5g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
2.5g
$2071.0 2025-02-22
Enamine
EN300-788094-1.0g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
1.0g
$1057.0 2025-02-22
Enamine
EN300-788094-0.25g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
0.25g
$972.0 2025-02-22
Enamine
EN300-788094-5.0g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
5.0g
$3065.0 2025-02-22
Enamine
EN300-788094-0.05g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
0.05g
$888.0 2025-02-22
Enamine
EN300-788094-0.5g
2,2-difluoro-3-[(thiophen-2-yl)methoxy]propan-1-amine
2137572-10-0 95.0%
0.5g
$1014.0 2025-02-22

Additional information on 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine

Introduction to 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine (CAS No. 2137572-10-0)

2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine (CAS No. 2137572-10-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro and thiophenyl moieties, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine is C9H9F2NOS, with a molecular weight of approximately 218.23 g/mol. The compound features a thiophene ring attached to a difluorinated propylamine backbone, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

The thiophene moiety is known for its aromaticity and ability to form stable complexes with metal ions, which can be advantageous in various medicinal applications. The amine group provides the compound with basic properties, enabling it to interact with biological targets such as receptors and enzymes.

Synthesis Methods

The synthesis of 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine typically involves a multi-step process that combines organic synthesis techniques. One common approach involves the reaction of 2-thiophenylmethyl chloride with 1,1-difluoro-N-methylmethanamine in the presence of a base such as potassium carbonate. This reaction yields the desired product with high purity and yield.

An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling reactions can be employed to introduce the thiophene moiety onto the difluorinated propylamine backbone. This method offers greater flexibility in terms of functional group compatibility and can be adapted to produce derivatives with varying substituents.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine. One area of interest is its activity as a serotonin receptor modulator. Serotonin receptors play a crucial role in regulating mood, appetite, and sleep patterns, making them important targets for treating psychiatric disorders such as depression and anxiety.

In vitro assays have shown that 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine exhibits selective binding to serotonin receptors, particularly the 5-HT1A subtype. This selective binding profile suggests that the compound could be developed into a novel antidepressant or anxiolytic agent with improved efficacy and reduced side effects compared to existing drugs.

Beyond its activity at serotonin receptors, 2,2-Difluoro-3-(thiophen-2-ylmethoxy)propan-1-amine has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Preliminary studies have demonstrated that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Clinical Trials and Future Directions

To date, several preclinical studies have been conducted to evaluate the safety and efficacy of 2,2-Difluoro-3-(thiophen-2-y lmethoxy)propan -1 -amine. These studies have shown promising results in animal models of depression and inflammation. However, further research is needed to validate these findings in human subjects.

Clinical trials are currently underway to assess the pharmacokinetics and pharmacodynamics of 2 , 2 -D if lu oro - 3 -( th i ophen - 2 - y lmeth oxy )prop an - 1 - amine strong > in healthy volunteers and patients with specific medical conditions. These trials aim to determine optimal dosing regimens and identify any potential adverse effects associated with long-term use. p > p >< strong >Conclusion< / strong > p > p >In summary ,< strong > 2 , 2 -D if lu oro - 3 -( th i ophen - 2 - y lmeth oxy )prop an - 1 - amine strong > ( CAS No . 213757 0 ) is a promising compound with diverse biological activities . Its unique chemical structure , including dif lu oro an d th i ophen yl moieties , confers valuable properties that make it an attractive candidate for drug development . Ongoing research continues to uncover new applications for this compound , paving the way for potential breakthroughs in treating various medical conditions . p > article > response >

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